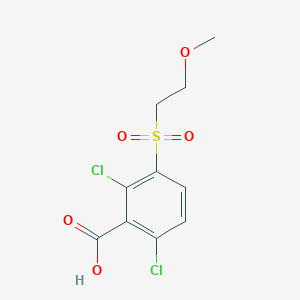

2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid

Description

Properties

IUPAC Name |

2,6-dichloro-3-(2-methoxyethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O5S/c1-17-4-5-18(15,16)7-3-2-6(11)8(9(7)12)10(13)14/h2-3H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIVEXNICBEYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Benzoic Acid Derivatives

One of the most direct approaches involves chlorination of suitable benzoic acid derivatives. The process typically starts with 2,6-dichlorobenzoic acid or its precursors, which are chlorinated using chlorine gas under controlled conditions to introduce additional chlorine atoms at specific positions on the aromatic ring.

- Chlorination of 2,6-dichlorobenzal chloride or related intermediates at elevated temperatures (around 180-185°C) using chlorine gas, with pyridine as a catalyst or base to facilitate substitution.

- The process involves careful control of reaction conditions to prevent over-chlorination or formation of undesired by-products.

Oxidation to Benzoic Acid

Subsequent oxidation of chlorinated benzyl intermediates (e.g., chlorobenzyl compounds) to benzoic acids is achieved using oxidizing agents such as potassium permanganate or potassium dichromate, or via catalytic oxidation under specific conditions.

- Patent US Patent US3928432A describes the oxidation of chlorobenzyl alcohol derivatives to benzoic acids, which can be adapted for the chlorinated derivatives involved here.

Functionalization with Sulfonyl Groups: Introduction of the Methoxyethanesulfonyl Moiety

Preparation of 2-Methoxyethanesulfonyl Chloride

The key step involves synthesizing the sulfonyl chloride intermediate, 2-methoxyethanesulfonyl chloride , which can be achieved by sulfonation of 2-chloroethanol derivatives followed by chlorination.

Coupling with the Aromatic Ring

The sulfonyl chloride reacts with the aromatic ring via electrophilic substitution, typically under basic or neutral conditions, to attach the sulfonyl group at the desired position (preferably ortho or para to existing substituents).

- Patents and literature suggest that sulfonyl chlorides are often reacted with aromatic compounds in the presence of bases like pyridine or sodium hydroxide, at controlled temperatures, to obtain the sulfonylated aromatic compounds.

Esterification and Hydrolysis

Ester Formation

In some pathways, methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) yields methyl esters, which are later hydrolyzed to the free acid.

Hydrolysis to Acid

Hydrolysis of methyl esters is performed under acidic or basic conditions (e.g., aqueous sodium hydroxide or hydrochloric acid) at elevated temperatures (50-130°C), converting esters into the free carboxylic acid.

Alternative Pathway: Diazotization and Hydroxylation

A notable method involves diazotization of 2,5-dichloroaniline followed by hydroxylation to form the phenolic intermediate, which is then oxidized to the benzoic acid derivative.

- Patents describe diazotization with nitrosylsulfuric acid, hydroxylation with sulfuric acid at high temperatures (150-170°C), and subsequent oxidation steps to yield the target acid with high purity (>98%).

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination & Oxidation | 2,6-Dichlorobenzal chloride | Chlorination, oxidation | Cl₂ gas, pyridine, KMnO₄ | Direct, scalable | Over-chlorination risk |

| Diazotization & Hydroxylation | 2,5-Dichloroaniline | Diazotization, hydroxylation, oxidation | Nitrosylsulfuric acid, sulfuric acid | High purity, selective | Multi-step, high temperature |

| Sulfonylation & Coupling | Aromatic compound + 2-methoxyethanesulfonyl chloride | Electrophilic substitution | Sulfonyl chloride, base | Specific functionalization | Requires intermediate synthesis |

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Cystic Fibrosis Treatment : Recent research indicates that compounds similar to 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These modulators enhance CFTR activity, which is crucial for improving mucociliary clearance in patients with cystic fibrosis and related conditions such as chronic obstructive pulmonary disease (COPD) and Sjögren's syndrome. The modulation of CFTR can alleviate symptoms associated with mucus hypersecretion and impaired mucociliary clearance .

- Anti-inflammatory Properties : The compound has shown potential in inhibiting sodium channels involved in pain pathways. This suggests its utility in developing analgesics for conditions where inflammatory pain is prevalent. Inhibitors of sodium channels such as NAV1.7 have been linked to reducing pain sensation, making this compound a candidate for further exploration in pain management therapies .

- Drug Development : The synthesis of 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid can be achieved through various methods involving Lewis acids as catalysts, which enhance the efficiency of the reaction while minimizing harmful byproducts. This makes it an attractive option for pharmaceutical manufacturing processes aimed at producing high-yield compounds .

Table 1: Summary of Research Applications

Case Study 1: Cystic Fibrosis Modulation

In a study focusing on cystic fibrosis, researchers demonstrated that compounds structurally similar to 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid could significantly increase CFTR-mediated chloride transport across epithelial cells. This was linked to improved hydration of airway surfaces, enhancing mucus clearance and reducing respiratory complications in cystic fibrosis patients .

Case Study 2: Pain Management

Another investigation explored the effects of sodium channel inhibitors in animal models of inflammatory pain. The study found that administering compounds similar to 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid resulted in a notable decrease in pain sensitivity and inflammation markers, indicating its potential as a therapeutic agent for chronic pain conditions .

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity and signaling pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl-Containing Analogs

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS 716360-56-4)

- Structure: Replaces the 2-methoxyethylsulfonyl group with a methylsulfamoyl moiety (C₈H₆Cl₂NO₄S).

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS 1036577-87-3)

- Structure: Features an isopropylsulfamoyl group (C₁₀H₁₁Cl₂NO₄S).

- Key Differences : The branched alkyl chain increases hydrophobicity, which may lower aqueous solubility but improve lipid bilayer penetration .

2,6-Dichloro-3-(n-(2-methoxyethyl)sulfamoyl)benzoic acid (CAS 1415562-48-9)

- Structure : Nearly identical to the target compound but discontinued.

- Key Differences: Minor structural variations (e.g., sulfamoyl vs. sulfonyl) may alter hydrogen-bonding capacity and metabolic stability .

Fluorinated and Halogenated Analogs

2,6-Dichloro-3-(trifluoromethyl)benzoic acid (CAS 25922-41-2)

- Structure : Substitutes the sulfonyl group with a trifluoromethyl group (C₈H₃Cl₂F₃O₂).

- Key Differences : The electron-withdrawing CF₃ group increases acidity (pKa ~1.5) compared to sulfonyl derivatives, enhancing reactivity in esterification or amidation reactions .

2,6-Dichloro-3-(difluoromethyl)benzoic acid (CID 165950540)

- Structure : Contains a difluoromethyl group (C₈H₄Cl₂F₂O₂).

Triorganotin(IV) Derivatives of 2-[N-(2,6-Dichloro-3-methylphenyl)amino]benzoic Acid

- Structure: Carboxylate ligands with organotin moieties.

- Key Differences: The absence of a sulfonyl group limits chelation capacity, but the tin center confers antibacterial properties.

3-Hydroxymethyl Meclofenamic Acid (CAS 67318-61-0)

Physicochemical and Extraction Properties

Extraction Efficiency and Distribution Coefficients

Studies on benzoic acid derivatives demonstrate that substituents critically influence extraction rates via emulsion liquid membranes. For example:

- Benzoic acid : Extracted >98% in <5 minutes due to high distribution coefficients (m) from membrane-phase solubility .

- Acetic acid : Slower extraction due to lower m values .

The 2-methoxyethanesulfonyl group in the target compound likely enhances m values compared to less polar analogs (e.g., methyl or trifluoromethyl derivatives), facilitating rapid extraction. However, steric effects from the methoxyethyl chain might moderate this advantage .

Biological Activity

2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid (CAS No. 1096985-24-8) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

The compound features a benzoic acid backbone with dichloro and methoxyethanesulfonyl substituents, which contribute to its unique biological properties. Its molecular formula is C₁₃H₁₃Cl₂O₄S, and it has a molecular weight of 320.21 g/mol.

Target Enzymes

Research indicates that 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid functions primarily as an enzyme inhibitor . It interacts with various enzymes through the formation of stable complexes, influencing their activity. Key targets include:

- Proteases : Inhibition can lead to altered protein processing.

- Kinases : Modulation of kinase activity can impact cell signaling pathways.

Biochemical Pathways

The compound is involved in multiple biochemical pathways, affecting processes such as:

- Cell Signaling : It modulates key signaling proteins, influencing gene expression related to cell growth and apoptosis.

- Metabolic Processes : Interaction with cytochrome P450 enzymes suggests it plays a role in drug metabolism.

Gene Expression

In vitro studies have shown that this compound can upregulate or downregulate genes involved in critical cellular functions. For example, it may enhance the expression of genes associated with stress responses while inhibiting those linked to cell proliferation.

Dosage Effects

The biological effects of 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid are dose-dependent:

- Low Doses : Minimal impact on cellular function.

- High Doses : Significant alterations in metabolic processes and potential toxicity.

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited selective cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary tests indicated that it possesses antimicrobial activity against various bacterial strains, highlighting its potential in treating infections.

Research Applications

The compound's unique properties make it suitable for various applications:

- Drug Development : As a lead compound for designing new therapeutics targeting specific enzymes.

- Biochemical Research : Used as a tool to study enzyme mechanisms and cellular pathways.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. For example, coupling reactions using piperazine derivatives (e.g., Example 55 in ) highlight the use of nucleophilic substitution under controlled conditions. Optimization may involve adjusting reaction time (e.g., 24-hour reflux) and stoichiometric ratios of intermediates like 4-(methylcarbamoyl)benzoic acid. Monitoring via <sup>1</sup>H NMR (e.g., δ 2.70–8.01 ppm in CDCl3) ensures structural fidelity .

Q. How can solid-phase extraction (SPE) be optimized for isolating this compound from complex matrices?

- Methodological Answer : Use hydrophilic-lipophilic balance (HLB) sorbents (e.g., Waters Oasis HLB cartridges) for high recovery. Conditioning with methanol (2 mL) followed by sample loading at pH 3–7 minimizes matrix interference. Post-extraction elution with 2-propanol or methanol acidified with formic acid (>95%) enhances analyte recovery. Validation via LC-MS/MS with deuterated internal standards (e.g., triclosan-d3) ensures precision .

Q. What spectroscopic techniques are most effective for characterizing its structure and purity?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 resolve signals for the methoxyethanesulfonyl group (δ 3.03–4.10 ppm) and aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-H]<sup>-</sup> at m/z 352.95).

- IR Spectroscopy : Stretching frequencies for sulfonyl (1130–1250 cm<sup>-1</sup>) and carboxylic acid (2500–3300 cm<sup>-1</sup>) groups validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyethanesulfonyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the 3-position, while the methoxyethyl chain introduces steric hindrance. Computational studies (e.g., DFT) can quantify charge distribution and transition-state geometries. Experimentally, kinetic assays under varying temperatures (e.g., 25–80°C) and solvents (DMF vs. THF) reveal rate dependencies, as seen in piperazine coupling reactions .

Q. What challenges arise in reconciling discrepancies between computational solubility predictions and experimental data?

- Methodological Answer : Molecular dynamics (MD) simulations often overestimate solubility due to approximations in solvation models. Experimental validation via shake-flask method (e.g., in water/octanol) under controlled pH (4–8) and ionic strength (0.1 M NH4F) provides empirical data. Discrepancies may stem from neglecting crystal lattice energy in simulations, requiring refinement with COSMO-RS models .

Q. How can molecular dynamics simulations inform the design of derivatives with enhanced biological activity?

- Methodological Answer : MD simulations of ligand-receptor interactions (e.g., with cytochrome P450 enzymes) identify key binding residues. Free-energy perturbation (FEP) calculations predict affinity changes upon substituting chlorine or sulfonyl groups. For example, replacing 2-methoxyethyl with bulkier substituents may improve binding entropy, guided by trajectories from 100-ns simulations .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Stability assays under accelerated conditions (e.g., 40°C, 75% RH) with HPLC monitoring reveal degradation pathways. In acidic media (1 M HCl), hydrolysis of the sulfonyl group dominates, while basic conditions (1 M NaOH) promote decarboxylation. Conflicting literature data may arise from differences in matrix composition (e.g., sludge vs. wastewater) or SPE protocols, necessitating matrix-specific validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.